molecular formula C11H12O3 B3100256 2-Ethynyl-1,3,5-trimethoxybenzene CAS No. 136612-71-0

2-Ethynyl-1,3,5-trimethoxybenzene

Cat. No.: B3100256
CAS No.: 136612-71-0
M. Wt: 192.21 g/mol
InChI Key: BZPCPFPUKMTTAA-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C11H12O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by an ethynyl group (-C≡CH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene typically involves the alkylation of 1,3,5-trimethoxybenzene with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 1,3,5-trimethoxybenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1,3,5-trimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be used for nucleophilic addition to the ethynyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Nitration: 2-Nitro-1,3,5-trimethoxybenzene

    Sulfonation: 2-Sulfonic acid-1,3,5-trimethoxybenzene

    Halogenation: 2-Bromo-1,3,5-trimethoxybenzene

Scientific Research Applications

2-Ethynyl-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3,5-trimethoxybenzene involves its interaction with various molecular targets and pathways. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. The ethynyl group can participate in nucleophilic addition reactions, forming new bonds and modifying the chemical structure of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-1,3,5-trimethoxybenzene is unique due to the presence of both methoxy and ethynyl groups, which confer distinct reactivity and potential applications in various fields of research. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for scientific studies.

Properties

IUPAC Name

2-ethynyl-1,3,5-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCPFPUKMTTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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